[1-(Cyanomethyl)cyclopropyl]methyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
[1-(Cyanomethyl)cyclopropyl]methyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that combines a cyclopropyl group, a cyanomethyl group, and a brominated tetrahydroimidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyanomethyl)cyclopropyl]methyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the cyanomethyl group: This step may involve nucleophilic substitution reactions where a suitable cyanomethylating agent is used.
Construction of the tetrahydroimidazo[1,2-a]pyridine core: This can be synthesized through cyclization reactions involving appropriate precursors.
Bromination: The final step involves the bromination of the tetrahydroimidazo[1,2-a]pyridine core, typically using bromine or a brominating reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
[1-(Cyanomethyl)cyclopropyl]methyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules could provide insights into cellular processes.
Medicine
In medicine, [1-(Cyanomethyl)cyclopropyl]methyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate may be explored for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(Cyanomethyl)cyclopropyl]methyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [1-(Cyanomethyl)cyclopropyl]methyl 2-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
- [1-(Cyanomethyl)cyclopropyl]methyl 2-fluoro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
The uniqueness of [1-(Cyanomethyl)cyclopropyl]methyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate lies in its specific combination of functional groups and structural features. The presence of the bromine atom, for example, may confer distinct reactivity and biological activity compared to its chloro or fluoro analogs. This makes it a valuable compound for exploring new chemical and biological phenomena.
Properties
IUPAC Name |
[1-(cyanomethyl)cyclopropyl]methyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c15-12-11(18-8-2-1-3-10(18)17-12)13(19)20-9-14(4-5-14)6-7-16/h1-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZZQGDJSQQDRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2C(=O)OCC3(CC3)CC#N)Br)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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